2-(Fluoromethyl)piperazine
Overview
Description
2-(Fluoromethyl)piperazine is a useful research compound. Its molecular formula is C5H11FN2 and its molecular weight is 118.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Fluoromethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Fluoromethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications : 2-(Fluoromethyl)piperazine, when incorporated into quinolone antibacterials, shows comparable in vitro antibacterial activity to the reference drug ciprofloxacin. It is particularly noted for its efficacy in vivo with better oral absorption than ciprofloxacin (Ziegler et al., 1990).
PET Imaging in Neurological Studies : [18F]p-MPPF, a compound containing 2-(Fluoromethyl)piperazine, is used in positron emission tomography (PET) for studying the serotonergic neurotransmission. This includes applications in chemistry, radiochemistry, animal studies, and human data, highlighting its relevance in neurological research (Plenevaux et al., 2000).
Synthesis of Antidepressants and Antipsychotics : Piperazine derivatives, including those with 2-(Fluoromethyl)piperazine, play a critical role in the synthesis of drugs with central pharmacological activities, such as antidepressants and antipsychotics. Their versatility in drug design is highlighted by the variety of therapeutic uses they support (Brito et al., 2018).
Cancer Research : Compounds derived from 2-(Fluoromethyl)piperazine have shown potential as anticancer agents. Their mechanism of action includes inhibition of cancer cell proliferation and the induction of apoptosis, offering new avenues in cancer treatment research (Lee et al., 2010).
Environmental Applications : 2-(Fluoromethyl)piperazine derivatives have been investigated in environmental contexts, such as in the degradation of piperazine compounds by specific bacterial strains. This research is significant for understanding the biodegradation processes of pharmaceutical compounds in the environment (Cai et al., 2013).
properties
IUPAC Name |
2-(fluoromethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCCUGDWPXAJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoromethyl-piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.